molecular formula C16H23N7O2S B2863104 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034471-94-6

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2863104
CAS No.: 2034471-94-6
M. Wt: 377.47
InChI Key: YYJCURDAZUKCHH-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazine ring, a thiazole ring, and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole-5-carboxylic acid with a suitable reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its unique combination of a triazine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2S/c1-10-13(26-11(2)18-10)14(24)17-9-12-19-15(22(3)4)21-16(20-12)23-5-7-25-8-6-23/h5-9H2,1-4H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJCURDAZUKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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